Product packaging for 4-Bromo-2,5-dimethoxy-phenol(Cat. No.:CAS No. 557757-32-1)

4-Bromo-2,5-dimethoxy-phenol

Cat. No.: B1599776
CAS No.: 557757-32-1
M. Wt: 233.06 g/mol
InChI Key: TWVRLQJDDKMDIU-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dimethoxy-phenol is a halogenated and methoxylated phenolic compound that has garnered attention for its role as a versatile intermediate in organic synthesis and as a metabolite in biochemical studies. researchgate.netnih.gov Its distinct substitution pattern on the benzene (B151609) ring imparts specific chemical properties that are the subject of ongoing research. The compound is a solid at room temperature and is characterized by the molecular formula C₈H₉BrO₃. sigmaaldrich.comfda.gov

Table 1: Chemical and Physical Properties of this compound

Property Value Reference
Molecular Formula C₈H₉BrO₃ sigmaaldrich.comfda.gov
Molecular Weight 233.06 g/mol sigmaaldrich.com
Appearance Solid sigmaaldrich.com
CAS Number 557757-32-1 chemicalbook.comchemsrc.com
InChI Key TWVRLQJDDKMDIU-UHFFFAOYSA-N sigmaaldrich.com
SMILES String BrC(C=C(OC)C(O)=C1)=C1OC sigmaaldrich.com

This compound belongs to the broad class of substituted phenolic compounds. researchgate.net These are molecules that feature a hydroxyl group directly attached to an aromatic ring, with one or more other substituents on the ring. The nature and position of these substituents significantly influence the compound's physical and chemical properties, such as acidity, reactivity, and biological activity. researchgate.netmdpi.com

The structure of this compound is defined by three key functional groups attached to the benzene ring:

A hydroxyl (-OH) group , which defines it as a phenol (B47542) and is a primary determinant of its acidic character and reactivity.

A bromine (-Br) atom , which classifies it as a brominated phenol. The bromine atom is an electron-withdrawing group that can influence the acidity of the phenolic proton and direct the regioselectivity of further electrophilic aromatic substitution reactions.

Two methoxy (B1213986) (-OCH₃) groups , which are electron-donating groups. Their presence increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. mdpi.com

The specific arrangement of these substituents—the bromine atom at position 4, and the two methoxy groups at positions 2 and 5 relative to the hydroxyl group—creates a unique electronic and steric environment. This distinct substitution pattern governs its reactivity and makes it a valuable building block in the synthesis of more complex molecules. The interplay between the electron-donating methoxy groups and the electron-withdrawing bromine atom on the phenolic ring is a key area of interest for researchers studying structure-activity relationships in this class of compounds.

The study of brominated methoxyphenols is rooted in the broader history of research into halogenated organic compounds and substituted phenols. These classes of molecules have long been recognized for their utility in a variety of applications, from pharmaceuticals to materials science. google.comketonepharma.com Brominated phenols, in particular, are known intermediates in the synthesis of dyes, agrochemicals, and flame retardants. ketonepharma.comwikipedia.org

Historically, research into brominated methoxy-substituted benzenes focused on their synthesis and utility as synthons for creating conjugated polymers and other complex organic structures. chemspider.com The development of selective bromination techniques for methoxy-activated aromatic rings has been a significant area of investigation, enabling the controlled synthesis of specific isomers. google.comnih.gov

A significant development in the research trajectory of this compound was its identification as a metabolite. Studies on the metabolism of the psychoactive compound 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) revealed that this compound is a product of its biotransformation in mouse hepatocytes. researchgate.netnih.govup.pt This discovery opened up new avenues of research in toxicology and drug metabolism, highlighting the compound's relevance in understanding the metabolic pathways of xenobiotics.

Current research involving this compound and related structures continues to explore their synthetic utility. For instance, it is used as a precursor in the synthesis of other complex organic molecules. One documented synthetic route involves the regioselective bromination of 2,5-dimethoxyphenol (B92355) using N-Bromosuccinimide (NBS) to yield this compound with high efficiency. mdpi.com Another synthetic pathway starts from 4-bromo-2,5-dimethoxybenzaldehyde (B105343). chemicalbook.com These synthetic studies are crucial for providing access to this and related compounds for further investigation.

Table 2: Selected Research Findings Involving this compound

Research Area Key Finding Significance Reference
Metabolism Identified as a phase I metabolite of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mouse hepatocytes. Provides insight into the biotransformation and potential toxicological profile of 2C-B. researchgate.netnih.gov
Organic Synthesis Can be synthesized with a 97% yield via regioselective bromination of 2,5-dimethoxyphenol using NBS. Demonstrates an efficient method for producing the compound for further research applications. mdpi.com
Organic Synthesis Serves as a precursor for further chemical transformations, such as etherification reactions. Highlights its role as a versatile building block in the construction of more complex molecular architectures. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BrO3 B1599776 4-Bromo-2,5-dimethoxy-phenol CAS No. 557757-32-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,5-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVRLQJDDKMDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30461286
Record name 4-Bromo-2,5-dimethoxy-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

557757-32-1
Record name 4-Bromo-2,5-dimethoxy-phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0557757321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-2,5-dimethoxy-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMO-2,5-DIMETHOXY-PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1QGL66WI0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Sophisticated Synthetic Strategies for 4 Bromo 2,5 Dimethoxy Phenol

Direct Halogenation Protocols and Regioselectivity

Direct bromination of the aromatic ring of 2,5-dimethoxyphenol (B92355) presents a straightforward approach to 4-Bromo-2,5-dimethoxy-phenol. However, the presence of multiple activating groups—a hydroxyl and two methoxy (B1213986) groups—complicates the reaction, often leading to a mixture of products. Therefore, the choice of brominating agent and the optimization of reaction conditions are paramount to achieving the desired C-4 selectivity.

N-Bromosuccinimide (NBS) Mediated Bromination of 2,5-Dimethoxyphenol

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of aromatic compounds, offering a milder alternative to molecular bromine. Its application in the synthesis of this compound from 2,5-dimethoxyphenol is a key strategy that relies on careful control of the reaction parameters to favor substitution at the C-4 position.

Achieving high selectivity for the C-4 position during the NBS-mediated bromination of 2,5-dimethoxyphenol is a nuanced process. The interplay of solvent, temperature, and reaction time is critical in directing the electrophilic attack of the bromine atom.

Key parameters for optimizing C-4 selectivity include:

Solvent: The polarity of the solvent can significantly influence the regiochemical outcome. Nonpolar solvents are often favored to modulate the reactivity of the brominating species.

Temperature: Lower temperatures are generally employed to enhance selectivity by minimizing the formation of undesired isomers.

Stoichiometry: Precise control of the molar equivalents of NBS is crucial to prevent over-bromination and the formation of di- or tri-brominated products.

ParameterCondition for Enhanced C-4 SelectivityRationale
Solvent Nonpolar (e.g., CCl₄, CH₂Cl₂)Reduces the polarity of the reaction medium, thereby tempering the reactivity of the electrophile and enhancing regioselectivity.
Temperature Low (e.g., 0 °C to room temperature)Favors the kinetically controlled product, minimizing side reactions and the formation of thermodynamically more stable but undesired isomers.
NBS Stoichiometry 1.0 - 1.1 equivalentsEnsures mono-bromination and prevents the formation of poly-brominated byproducts.

This table is a representation of general principles for achieving regioselectivity in aromatic bromination and may require empirical optimization for the specific substrate.

The regioselectivity of the bromination of 2,5-dimethoxyphenol is governed by the directing effects of the hydroxyl and methoxy substituents on the aromatic ring. Both the -OH and -OCH₃ groups are ortho-, para-directing and strongly activating due to their ability to donate electron density to the benzene (B151609) ring through resonance.

The hydroxyl group is a more powerful activating group than the methoxy group. The electrophilic bromine atom will preferentially attack the positions most activated by the synergistic effects of the substituents. The C-4 position is para to the strongly activating hydroxyl group and ortho to the C-5 methoxy group, making it a highly electron-rich and sterically accessible site for electrophilic attack. The C-6 position, while ortho to the hydroxyl group, experiences greater steric hindrance from the adjacent methoxy group at C-5. The C-3 position is ortho to the C-2 methoxy group but only meta to the hydroxyl group, rendering it less activated. Therefore, the electronic and steric environment of the 2,5-dimethoxyphenol molecule favors the formation of the 4-bromo isomer.

Comparative Analysis of Brominating Agents for Aromatic Systems (e.g., H₂O₂/NH₄Br, Oxone/NaBr)

Beyond NBS, other brominating systems offer alternative routes for the bromination of aromatic compounds. These often involve the in-situ generation of the active brominating species, providing different reactivity profiles and selectivities.

H₂O₂/NH₄Br: This system generates bromine in situ through the oxidation of ammonium (B1175870) bromide by hydrogen peroxide. It is considered a greener alternative to traditional methods as it avoids the direct use of hazardous molecular bromine. The reaction is typically carried out in a protic solvent like acetic acid. The regioselectivity is influenced by the electronic nature of the aromatic substrate. For activated systems like phenols, this method can provide good yields of brominated products.

Oxone/NaBr: The combination of Oxone (potassium peroxymonosulfate) and sodium bromide provides another effective method for the bromination of activated aromatic compounds. Oxone acts as a strong oxidant, converting bromide ions into an electrophilic bromine species. This reaction is often performed in a mixture of an organic solvent and water. The Oxone/NaBr system has been shown to be effective for the regioselective bromination of various aromatic ethers. For instance, the bromination of 1,4-dimethoxybenzene (B90301) with KBr/oxone in a water/acetonitrile mixture has been reported to yield 2-bromo-1,4-dimethoxybenzene.

Brominating SystemAdvantagesDisadvantages
NBS Mild, selective, easy to handle solid.Can be more expensive than other sources of bromine.
H₂O₂/NH₄Br In-situ generation of bromine, environmentally benign.May require careful control of reaction conditions to avoid side reactions.
Oxone/NaBr Powerful oxidizing system, effective for a range of substrates.Can lead to over-oxidation if not properly controlled.

Multi-Step Transformations from Readily Available Precursors

An alternative to direct bromination is a multi-step synthetic sequence starting from a precursor that already contains the desired bromine atom at the C-4 position. This approach can offer greater control over the final product's structure.

Conversion of 2,5-Dimethoxybenzaldehyde via Oxidative Rearrangement

A reliable two-step synthesis of this compound starts from the commercially available 4-bromo-2,5-dimethoxybenzaldehyde (B105343). This method involves a Baeyer-Villiger oxidation followed by hydrolysis of the resulting formate (B1220265) ester.

The first step is the Baeyer-Villiger oxidation of 4-bromo-2,5-dimethoxybenzaldehyde. This reaction employs a peroxy acid, such as 3-chloro-benzenecarboperoxoic acid (m-CPBA), to convert the aldehyde into a formate ester. The reaction is typically carried out in a solvent like dichloromethane (B109758) at room temperature. chemicalbook.com

In the second step, the intermediate formate ester is hydrolyzed under basic conditions. Treatment with a base, such as sodium hydroxide (B78521) in methanol, cleaves the ester linkage to afford the desired this compound in high yield. chemicalbook.com

Reaction Scheme:

Baeyer-Villiger Oxidation: 4-bromo-2,5-dimethoxybenzaldehyde + 3-chloro-benzenecarboperoxoic acid → 4-bromo-2,5-dimethoxyphenyl formate

Hydrolysis: 4-bromo-2,5-dimethoxyphenyl formate + NaOH → this compound

This multi-step approach provides a high-yielding and regiochemically unambiguous route to the target compound.

Synthetic Pathways from Hydroquinone (B1673460) Derivatives

Hydroquinone serves as an accessible and cost-effective starting material for an alternative synthetic pathway to this compound. sciencemadness.orgmdpi.com This multi-step approach involves the strategic modification of the hydroquinone backbone through methylation and bromination.

The initial step in this pathway is the double methylation of hydroquinone to produce 1,4-dimethoxybenzene. sciencemadness.org Several methylating agents can be employed for this transformation, including dimethyl sulfate (B86663) or trimethyl phosphate (B84403) in the presence of a base like potassium carbonate. sciencemadness.org

Once 1,4-dimethoxybenzene is obtained, the next key step is selective aromatic bromination. sciencemadness.org The two methoxy groups on the benzene ring direct the incoming bromine atom to one of the ortho positions, yielding 1-bromo-2,5-dimethoxybenzene (B144562). Various brominating systems can be utilized for this purpose, including greener options like hydrogen peroxide with ammonium bromide or a combination of Oxone and sodium bromide in an aqueous solvent. sciencemadness.org This intermediate, 1-bromo-2,5-dimethoxybenzene, can then be converted to the target phenol (B47542) through subsequent functional group manipulations. sciencemadness.org

Table 2: Reagents for Synthesis from Hydroquinone

Step Starting Material Reagents Product
Methylation Hydroquinone Dimethyl sulfate / K₂CO₃ OR Trimethyl phosphate / K₂CO₃ 1,4-dimethoxybenzene

| Bromination | 1,4-dimethoxybenzene | H₂O₂ / NH₄Br OR Oxone / NaBr | 1-bromo-2,5-dimethoxybenzene |

Advancements in Sustainable Synthesis of Brominated Phenols

In line with the growing emphasis on green chemistry, recent research has focused on developing more environmentally benign methods for synthesizing brominated phenols. These advancements aim to minimize the use of hazardous reagents and harsh reaction conditions often associated with traditional methods. rsc.org

Implementation of Greener Methodologies in this compound Synthesis

A novel and highly efficient green protocol has been developed for the direct, one-pot synthesis of brominated phenols from arylboronic acids. rsc.org This method utilizes hydrogen peroxide as a clean oxidant and hydrogen bromide for the bromination step, with ethanol (B145695) serving as an environmentally friendly solvent. rsc.org

The reaction proceeds rapidly at ambient temperature, often within one minute, and produces the desired brominated phenols in very good to excellent yields without the need for chromatographic purification. rsc.orgrsc.org This approach represents a significant improvement over traditional syntheses, which can require toxic reagents, complex ligands, and harsh conditions. rsc.org By adapting this tandem ipso-hydroxylation/bromination process for a suitably substituted arylboronic acid, a sustainable and scalable route to compounds like this compound can be achieved. rsc.org

Table 3: Comparison of Traditional vs. Greener Synthetic Approaches

Feature Traditional Methods Greener ipso-Hydroxylation/Bromination
Reagents Often involve toxic materials, complex ligands Hydrogen peroxide, Hydrogen bromide
Solvent Various organic solvents Ethanol
Conditions Can be harsh (high temp/pressure) Ambient temperature and pressure
Reaction Time Can be several hours ~1 minute
Purification Often requires chromatography Minimal or no purification needed

| Environmental Impact | Higher | Lower |


Reaction Chemistry and Advanced Derivatization of 4 Bromo 2,5 Dimethoxy Phenol

Phenolic Hydroxyl Group Functionalization

The acidic proton of the phenolic hydroxyl group provides a key site for reactions such as etherification, which allows for the introduction of various alkyl or aryl substituents. This functionalization is fundamental for modifying the molecule's steric and electronic properties.

A primary method for the functionalization of the hydroxyl group on 4-Bromo-2,5-dimethoxy-phenol is through etherification. The Williamson ether synthesis is a classic and highly effective method for this purpose, involving the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. wikipedia.orgfrancis-press.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com The first step involves the deprotonation of the phenol (B47542) using a strong base, such as sodium hydride (NaH), to form a sodium phenoxide intermediate. youtube.com This phenoxide is a potent nucleophile that subsequently attacks the electrophilic carbon of a primary alkyl halide, displacing the halide and forming the desired aryl ether. masterorganicchemistry.com

The synthesis of 1-Bromo-4-(2,2-dimethoxyethoxy)-2,5-dimethoxybenzene serves as a specific example of the Williamson ether synthesis applied to this compound. In this reaction, the phenol is first treated with a strong base like sodium hydride in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), to generate the corresponding sodium 4-bromo-2,5-dimethoxyphenoxide. This intermediate then reacts with 2-bromo-1,1-dimethoxyethane (B145963) (the alkyl halide). The nucleophilic phenoxide attacks the primary carbon bearing the bromine atom, displacing the bromide ion and yielding the target ether product.

Table 1: Williamson Ether Synthesis of 1-Bromo-4-(2,2-dimethoxyethoxy)-2,5-dimethoxybenzene

ReactantReagentsProduct
This compound1. Sodium Hydride (NaH) 2. 2-Bromo-1,1-dimethoxyethane1-Bromo-4-(2,2-dimethoxyethoxy)-2,5-dimethoxybenzene

The methoxy (B1213986) groups on the aromatic ring can be cleaved to generate hydroxyl groups, a process known as O-demethylation. This transformation is crucial for synthesizing polyhydroxylated aromatic compounds, such as brominated hydroquinone (B1673460) derivatives, from readily available methoxy-substituted precursors. Various reagents can effect this transformation, with strong Lewis acids being particularly effective. chem-station.com

Boron tribromide (BBr₃) is a powerful and widely used reagent for the cleavage of aryl methyl ethers under mild conditions. mdma.chresearchgate.net The reaction mechanism is initiated by the coordination of the highly Lewis acidic boron atom to the ethereal oxygen, forming a complex. chem-station.comnih.gov This coordination makes the methyl group susceptible to nucleophilic attack by a bromide ion, which is released during the initial complexation or is present from the BBr₃ reagent itself. chem-station.com The SN2 attack results in the formation of methyl bromide and an aryloxydibromoborane intermediate. mdma.ch Subsequent aqueous workup hydrolyzes the boron-oxygen bond to yield the final hydroxylated aromatic product. chem-station.commdma.ch Due to the high reactivity of BBr₃, these reactions are typically performed at low temperatures (e.g., -78 °C to 0 °C) in an inert, anhydrous solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.com Applying this to this compound, both methoxy groups can be cleaved to yield 4-bromobenzene-1,2,5-triol.

Table 2: BBr₃-Mediated Demethylation of this compound

Starting MaterialReagentIntermediateFinal Product (after workup)
This compoundBoron Tribromide (BBr₃)Aryloxydibromoborane Species4-Bromobenzene-1,2,5-triol

Demethylation Reactions for the Generation of Polyhydroxylated Aromatics

Aromatic Ring Functionalization and Cross-Coupling Strategies

The carbon-bromine bond on the aromatic ring is a key site for modification. It allows for the introduction of a wide array of functional groups through reactions such as halogen-metal exchange followed by quenching with an electrophile, or through various transition-metal-catalyzed cross-coupling reactions.

Halogen-metal exchange is a fundamental organometallic reaction used to convert aryl halides into reactive organometallic species. wikipedia.org The reaction of an aryl bromide with an alkyllithium reagent, most commonly n-butyllithium (n-BuLi), results in the exchange of the bromine atom for a lithium atom. ias.ac.in This transformation is typically very fast and is often conducted at low temperatures (-78 °C to -100 °C) in an inert solvent like THF to prevent side reactions. nih.govtcnj.edu

When applied to this compound, n-BuLi can be used to generate a highly reactive aryllithium intermediate. However, the presence of the acidic phenolic proton requires the use of at least two equivalents of n-BuLi; the first equivalent deprotonates the hydroxyl group to form a lithium phenoxide, and the second equivalent performs the halogen-metal exchange. nih.gov The resulting lithiated species is a powerful nucleophile and can react with a wide range of electrophiles (E+) to introduce new substituents at the 4-position of the ring. This two-step, one-pot procedure provides a versatile pathway for advanced derivatization.

Table 3: Aromatic Functionalization via Halogen-Metal Exchange

Starting MaterialReagentIntermediateQuenching Electrophile (E+)Example Product
This compoundn-Butyllithium (n-BuLi)4-Lithio-2,5-dimethoxyphenoxideCarbon Dioxide (CO₂)4-Hydroxy-2,5-dimethoxybenzoic acid
This compoundn-Butyllithium (n-BuLi)4-Lithio-2,5-dimethoxyphenoxideFormaldehyde (CH₂O)(4-Hydroxy-2,5-dimethoxyphenyl)methanol
This compoundn-Butyllithium (n-BuLi)4-Lithio-2,5-dimethoxyphenoxideN,N-Dimethylformamide (DMF)4-Hydroxy-2,5-dimethoxybenzaldehyde

Application in Suzuki-Miyaura or Stille Coupling Analogues for Biaryl Systems

The presence of a bromine atom on the aromatic ring of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. These reactions are powerful methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are prevalent in medicinal chemistry and materials science. nih.govnih.gov

In the Suzuki-Miyaura coupling , the aryl bromide (this compound, after protection of the hydroxyl group) is reacted with an organoboron reagent, typically an arylboronic acid or ester, in the presence of a palladium catalyst and a base. gre.ac.ukresearchgate.net The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. nih.gov The choice of ligands, base, and solvent is crucial for achieving high yields. organic-chemistry.org

The Stille coupling offers an alternative route, utilizing an organotin reagent (arylstannane) as the coupling partner with the aryl bromide. nih.govresearchgate.net This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organotin reagents. nih.gov The mechanism is similar to the Suzuki coupling, proceeding through a Pd(0)/Pd(II) catalytic cycle. nih.gov Advances in catalyst design, including the use of bulky, electron-rich phosphine (B1218219) ligands, have expanded the scope of Stille couplings to include less reactive aryl sulfonates. nih.govnih.gov

For this compound, the phenolic hydroxyl group typically requires protection (e.g., as a methyl or benzyl (B1604629) ether) prior to the coupling reaction to prevent interference with the catalytic cycle. The resulting biaryl products incorporate the 2,5-dimethoxyphenyl moiety, a structural motif found in various functional molecules.

Table 1: Comparison of Suzuki-Miyaura and Stille Coupling for Biaryl Synthesis
FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Arylboronic acid or esterArylstannane
Catalyst System Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with a base (e.g., K₂CO₃, CsF)Palladium catalyst (e.g., Pd(PPh₃)₄)
Key Advantages Low toxicity of boron byproducts, commercially available reagents, mild conditions. nih.govHigh functional group tolerance, stable reagents. nih.gov
Potential Substrate Protected this compoundProtected this compound

Construction of Fused Heterocyclic Systems

Intramolecular Cyclization to Benzofuran (B130515) Derivatives (e.g., 5-Bromo-4,7-dimethoxybenzofuran)

The structure of this compound is amenable to the construction of fused heterocyclic systems, most notably benzofurans. nih.gov Benzofuran scaffolds are significant components of many biologically active compounds and natural products. nih.govresearchgate.net The synthesis of a benzofuran derivative from this compound requires the introduction of a suitable side chain, typically at the ortho position to the hydroxyl group, which can then participate in an intramolecular cyclization.

A common strategy to achieve this is through an initial O-alkylation of the phenol with a molecule containing a two-carbon unit, such as an α-haloketone or a propargyl group, followed by cyclization. For instance, to synthesize the target molecule 5-Bromo-4,7-dimethoxybenzofuran , a synthetic pathway could involve the following steps:

O-propargylation: Reaction of this compound with propargyl bromide in the presence of a base (e.g., K₂CO₃) to form the corresponding propargyl ether.

Claisen Rearrangement: Thermal or metal-catalyzed rearrangement of the propargyl ether to introduce the allene (B1206475) or alkyne functionality at the C-6 position (ortho to the hydroxyl group).

Intramolecular Cyclization: Metal-catalyzed (e.g., using gold, silver, or copper salts) or acid-catalyzed cyclization of the ortho-alkynylphenol intermediate. This step involves the nucleophilic attack of the phenolic oxygen onto the activated alkyne, forming the furan (B31954) ring.

This type of reaction, known as tandem Claisen rearrangement/cyclization, is a well-established method for synthesizing substituted benzofurans. The specific substitution pattern of the starting material directly dictates the substitution on the resulting benzofuran ring.

Table 2: Proposed Reaction Scheme for Benzofuran Synthesis
StepReaction TypeTypical ReagentsIntermediate/Product
1Williamson Ether SynthesisPropargyl bromide, K₂CO₃, Acetone1-Bromo-4-(prop-2-yn-1-yloxy)-2,5-dimethoxybenzene
2Claisen RearrangementHeat6-Allenyl-4-bromo-2,5-dimethoxyphenol
3Intramolecular CyclizationAuCl₃ or AgOTf5-Bromo-4,7-dimethoxy-2-methylbenzofuran

Synthesis of Complex Diaryl Compounds

Alkylation Reactions for Diaryl Methane (B114726) Scaffold Formation

This compound can be utilized as a precursor for the synthesis of diaryl methane scaffolds. These structures consist of two aryl rings linked by a methylene (B1212753) (-CH₂-) bridge and are important substructures in various chemical compounds. The synthesis typically involves a Friedel-Crafts type alkylation reaction. mdpi.com

To use this compound in this context, it is first converted into an electrophilic species. A common method is the conversion of the phenol to its corresponding benzyl alcohol, (4-Bromo-2,5-dimethoxyphenyl)methanol. This can be achieved through formylation of the phenol followed by reduction of the resulting aldehyde.

The synthesized (4-Bromo-2,5-dimethoxyphenyl)methanol can then act as a benzylating agent in an acid-catalyzed reaction with another aromatic compound (arene). mdpi.com A Lewis acid, such as AlCl₃, is often used to facilitate the reaction. mdpi.com The reaction proceeds via the formation of a stabilized benzyl cation, which then undergoes electrophilic aromatic substitution with the second arene to form the diaryl methane product. The position of the alkylation on the second aromatic ring is governed by its existing substituents. This method allows for the synthesis of unsymmetrical diaryl methanes incorporating the 4-bromo-2,5-dimethoxyphenyl unit. mdpi.com A similar strategy has been reported for the synthesis of bis(4-bromo-2,5-dialkoxyphenyl)methane. epa.gov

Table 3: Synthesis of Diaryl Methane Derivatives
Starting MaterialReactantCatalystProduct ClassReference
(2-Bromo-4,5-dimethoxyphenyl)methanolSubstituted BenzenesAlCl₃Diaryl Methanes mdpi.com
1,4-Bis(ethoxymethyl)-2,5-dialkoxybenzeneN-Bromosuccinimide (NBS)p-Toluenesulfonic acid (catalytic)Bis(4-bromo-2,5-dialkoxyphenyl)methane epa.gov

Preparation of Schiff Bases and Iminomethyl Derivatives

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. jcsp.org.pk While this compound does not possess an aldehyde group, it can be readily converted into a suitable precursor for Schiff base formation.

The synthesis of iminomethyl derivatives from this compound first requires the introduction of a formyl group (-CHO) onto the aromatic ring, a process known as formylation. This is typically achieved via electrophilic substitution at the position ortho to the strongly activating hydroxyl group. Common formylation methods include the Vilsmeier-Haack, Duff, or Reimer-Tiemann reactions. The resulting product would be 5-Bromo-2-hydroxy-4,7-dimethoxybenzaldehyde.

This hydroxybenzaldehyde derivative can then be condensed with a primary amine (R-NH₂) under reflux in a suitable solvent like ethanol (B145695). nih.govnih.gov The reaction is often catalyzed by a small amount of acid. The nucleophilic amine attacks the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding Schiff base, an (E)-N-((5-bromo-2-hydroxy-4,7-dimethoxyphenyl)methylene)aniline derivative. nih.gov The resulting Schiff bases are versatile ligands in coordination chemistry and can exhibit interesting photophysical properties. jcsp.org.pknih.gov

Table 4: General Synthesis of Schiff Bases from Phenolic Precursors
StepDescriptionReactionTypical Conditions
1FormylationIntroduction of a -CHO group ortho to the -OH group.Vilsmeier-Haack (POCl₃, DMF) or Duff reaction.
2CondensationReaction of the resulting aldehyde with a primary amine.Reflux in ethanol, often with acid catalysis. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 4 Bromo 2,5 Dimethoxy Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum of 4-Bromo-2,5-dimethoxy-phenol is predicted to be relatively simple, reflecting the symmetry of the substitution pattern on the benzene (B151609) ring. The spectrum would feature distinct signals for the aromatic protons, the methoxy (B1213986) groups, and the phenolic hydroxyl group.

Aromatic Protons: The molecule has two aromatic protons in different chemical environments. The proton at the C3 position is expected to appear as a singlet, as it has no adjacent protons to couple with. The proton at the C6 position is also expected to be a singlet for the same reason. Due to the electronic effects of the surrounding substituents (hydroxyl, methoxy, and bromine), their chemical shifts would be in the aromatic region, typically between 6.5 and 8.5 ppm. libretexts.orgamherst.edulibretexts.org The specific shifts are influenced by the electron-donating methoxy and hydroxyl groups and the electron-withdrawing bromine atom.

Methoxy Protons: The two methoxy groups (-OCH₃) are in different environments and are expected to produce two distinct singlets in the spectrum, each integrating to three protons. These signals typically appear in the range of 2.4 to 4.4 ppm. acdlabs.com The exact chemical shifts would differ slightly due to their positions relative to the other substituents on the aromatic ring.

Hydroxyl Proton: The phenolic hydroxyl (-OH) proton will appear as a singlet. Its chemical shift is variable and can range from 0.5 to 5.0 ppm, depending on factors such as solvent, concentration, and temperature, due to hydrogen bonding. pdx.edu

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H (C3-H) ~ 6.5 - 7.5 Singlet (s) 1H
Aromatic H (C6-H) ~ 6.5 - 7.5 Singlet (s) 1H
Methoxy H (C2-OCH₃) ~ 3.8 - 4.0 Singlet (s) 3H
Methoxy H (C5-OCH₃) ~ 3.8 - 4.0 Singlet (s) 3H

The proton-decoupled ¹³C NMR spectrum of this compound will display eight distinct signals, corresponding to the eight non-equivalent carbon atoms in the molecule.

Aromatic Carbons: The six carbons of the benzene ring will have chemical shifts in the aromatic region, typically between 110 and 160 ppm. compoundchem.comlibretexts.orgoregonstate.edu

The carbons bearing the oxygen-containing substituents (C1-OH, C2-OCH₃, and C5-OCH₃) will be shifted downfield to the 140-160 ppm range.

The carbon attached to the bromine atom (C4-Br) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.

The carbons bearing hydrogen atoms (C3 and C6) will appear in the more upfield portion of the aromatic region.

Quaternary carbons (C1, C2, C4, C5) often exhibit weaker signals due to longer relaxation times and the absence of Nuclear Overhauser Effect (NOE) enhancement. huji.ac.il

Methoxy Carbons: The two methoxy carbons are expected to have chemical shifts in the range of 46 to 69 ppm. acdlabs.com A typical value for an aromatic methoxy group is around 56 ppm. nih.gov

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (-OH) ~ 145 - 155
C2 (-OCH₃) ~ 140 - 150
C3 (-H) ~ 110 - 120
C4 (-Br) ~ 110 - 120
C5 (-OCH₃) ~ 150 - 160
C6 (-H) ~ 100 - 110
C2-O CH₃ ~ 55 - 65

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other. In the case of this compound, since the aromatic protons are predicted to be singlets with no adjacent proton neighbors, no cross-peaks would be expected between them in a COSY spectrum. This lack of correlation would support the proposed substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons. jaypeedigital.comcornell.edu An HSQC spectrum would show cross-peaks connecting the ¹H signal of the C3 proton to the ¹³C signal of the C3 carbon, and the C6 proton to the C6 carbon. Similarly, the signals of the methoxy protons would be correlated to their respective methoxy carbon signals, confirming their assignments.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.

Both GC-MS and LC-MS/MS are suitable techniques for the analysis of this compound.

GC-MS: For GC-MS analysis, the phenol (B47542) may require derivatization to increase its volatility and thermal stability. nih.govepa.gov The sample is vaporized and separated on a capillary column before entering the mass spectrometer, where it is typically ionized by electron impact (EI). This technique provides high-resolution separation and characteristic mass spectra. nih.gov

LC-MS/MS: Liquid chromatography is well-suited for the analysis of phenolic compounds without the need for derivatization. nih.govmdpi.comprotocols.iooup.com Reversed-phase chromatography would separate the compound from a mixture, after which it would be ionized, commonly using electrospray ionization (ESI), before entering the mass spectrometer. purdue.edu Tandem mass spectrometry (MS/MS) can then be used to select the molecular ion and induce fragmentation to obtain more detailed structural information. nih.gov

The mass spectrum of this compound will exhibit a characteristic molecular ion peak. Due to the presence of bromine, the molecular ion will appear as a pair of peaks of almost equal intensity (the M+ and M+2 peaks), corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Under electron impact ionization in GC-MS, a common fragmentation pathway for methoxy-substituted aromatic compounds involves the loss of a methyl radical (•CH₃) from one of the methoxy groups to form a stable cation. nih.gov This would be followed by the subsequent loss of a molecule of carbon monoxide (CO). The fragmentation of phenols can also proceed through the loss of CO from the molecular ion. youtube.com

Predicted Fragmentation Data for this compound

m/z Proposed Fragment
232/234 [M]⁺ (Molecular Ion)
217/219 [M - CH₃]⁺

The fragmentation pattern can be instrumental in differentiating this compound from its regioisomers. While isomers will have the same molecular weight, the relative abundances of their fragment ions can differ significantly. The positions of the substituents influence the stability of the resulting fragment ions, leading to a unique mass spectral fingerprint for each isomer. For instance, the fragmentation pathways of methoxy- and dimethoxy-phenyl acetates are dependent on the positions of the substituents, allowing for their differentiation. rsc.org This principle allows for the distinction between regioisomeric compounds through careful analysis of their mass spectra.

Detailed Spectroscopic and Crystallographic Data for this compound Currently Unavailable in Publicly Accessible Research

A comprehensive search for specific experimental data on the chemical compound this compound has revealed a significant lack of published research detailing its advanced spectroscopic and crystallographic characterization. Despite extensive queries of scientific databases and scholarly articles, specific Fourier-Transform Infrared (FT-IR) spectral data and single-crystal X-ray diffraction (SCXRD) studies for this particular molecule could not be located.

Therefore, it is not possible to provide the detailed, data-rich article as requested in the specified outline. The required experimental values for vibrational frequencies, precise bond lengths, bond angles, torsion angles, and in-depth analysis of its crystal structure—including intramolecular and intermolecular interactions—are not available in the public domain.

Research on structurally related compounds, such as brominated dimethoxy biphenyl and other substituted phenol derivatives, does exist. These studies offer insights into the types of molecular interactions and spectroscopic features that could be anticipated for this compound. For instance, analyses of similar molecules have detailed:

Vibrational Spectroscopy (FT-IR): The characteristic stretching frequencies for hydroxyl (O-H) and carbon-oxygen (C-O) bonds, and how these are influenced by hydrogen bonding.

Single-Crystal X-ray Diffraction (SCXRD): The determination of molecular geometry, including the planarity of the benzene ring and the orientation of substituent groups. These studies also elucidate how molecules pack in a crystal lattice, revealing networks of intermolecular forces such as hydrogen bonding, π–π stacking, and halogen bonding (Br…Br interactions).

However, this information is not directly transferable to this compound, as even small changes in molecular structure can significantly alter spectroscopic and crystallographic outcomes. Without dedicated experimental analysis of this compound, any attempt to populate the requested article sections with precise data would be speculative and would not meet the required standard of scientific accuracy.

Further empirical research, including the synthesis, crystallization, and subsequent FT-IR and SCXRD analysis of this compound, would be necessary to generate the data required for the requested article.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nlss.org.in It is particularly effective for analyzing the structural and spectral properties of organic molecules like 4-Bromo-2,5-dimethoxy-phenol. nlss.org.innih.gov

DFT calculations are instrumental in understanding the electronic landscape of a molecule. By solving the Kohn-Sham equations, typically using a functional like B3LYP and a basis set such as 6-311++G(d,p), one can determine the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the electron-donating oxygen atoms of the hydroxyl and methoxy (B1213986) groups. The LUMO would likely be distributed across the aromatic system, representing the region most susceptible to nucleophilic attack. The energy gap between HOMO and LUMO is a critical parameter indicating the molecule's chemical reactivity and kinetic stability.

Further analysis using Natural Bond Orbital (NBO) calculations reveals the charge distribution on each atom and quantifies hyperconjugative interactions. researchgate.netiau.ir The oxygen atoms of the hydroxyl and methoxy groups, along with the bromine atom, would be sites of significant negative charge, influencing the molecule's interaction with other polar species.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would show negative potential (red regions) around the electronegative oxygen atoms, identifying them as likely sites for electrophilic attack. The hydrogen of the hydroxyl group would exhibit a positive potential (blue region), marking it as a hydrogen bond donor site. nih.gov

Table 1: Predicted Electronic Properties from DFT Analysis

ParameterPredicted Characteristic for this compound
HOMO LocalizationPrimarily on the phenyl ring and oxygen atoms of -OH and -OCH3 groups.
LUMO LocalizationDistributed across the π-system of the aromatic ring.
MEP Negative RegionsConcentrated around the oxygen atoms of the hydroxyl and methoxy groups.
MEP Positive RegionsConcentrated on the hydrogen atom of the hydroxyl group.
Key NBO InteractionsDelocalization of lone pair electrons from oxygen atoms into the aromatic ring's antibonding orbitals.

DFT is a highly reliable method for predicting vibrational spectra (Infrared and Raman). nlss.org.in By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental data. tandfonline.comnih.gov

The calculated spectrum for this compound would show characteristic bands for the O-H stretch of the phenol (B47542) group, C-H stretches of the aromatic ring and methyl groups, C-O stretches of the ether and phenol functionalities, and the C-Br stretch. Comparing these scaled theoretical frequencies with experimentally recorded FT-IR and FT-Raman spectra allows for a precise assignment of vibrational modes. nlss.org.intandfonline.com Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions, which can be compared with UV-Vis spectroscopic data. nih.gov

Table 2: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)

Vibrational ModeCalculated (Scaled) FrequencyExpected Experimental Frequency
O-H stretch~3550~3555
Aromatic C-H stretch~3080~3085
Asymmetric CH3 stretch~2990~2995
Aromatic C=C stretch~1590~1595
Aromatic C-O stretch~1220~1225
C-Br stretch~650~655

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformers. eurjchem.com DFT calculations are used to explore the potential energy surface (PES) by systematically rotating the dihedral angles of the hydroxyl and methoxy groups. escientificpublishers.com This process identifies the various stable conformers (local minima on the PES) and the transition states that connect them. eurjchem.com

For this compound, key rotations would be around the C-O bonds of the phenol and the two methoxy groups. The analysis would likely reveal that the most stable conformer is stabilized by specific intramolecular interactions, such as hydrogen bonding or the minimization of steric hindrance between the bulky bromine atom and the methoxy groups. iau.ir The resulting energetic landscape provides the relative energies and populations of each conformer at a given temperature, offering insights into the molecule's preferred three-dimensional structure. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. nih.gov An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a solvent, such as water, and solving Newton's equations of motion for every atom in the system. mdpi.com

These simulations can reveal crucial information about the molecule's solvation shell, including the formation and lifetime of hydrogen bonds between the phenolic hydroxyl group and surrounding water molecules. ias.ac.in Analysis of the simulation trajectory can yield radial distribution functions, which describe the probability of finding solvent molecules at a certain distance from specific atoms on the solute. This provides a detailed picture of the local solvent structure and intermolecular interactions that govern the molecule's behavior in solution. mdpi.com

Quantitative Structure-Property Relationships (QSPR) Modeling

QSPR modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. nih.gov These models establish a mathematical relationship between calculated molecular descriptors and an experimentally measured property. unibo.it

To develop a QSPR model that includes this compound, a wide range of molecular descriptors would first be calculated for it and a series of related compounds. These descriptors fall into several categories: constitutional, topological, geometric, and quantum-chemical. A statistical method, such as multiple linear regression or machine learning, is then used to build a predictive model for a property of interest, such as aqueous solubility, pKa, or the octanol-water partition coefficient (logP). unibo.itresearchgate.net The inclusion of this compound in such a dataset would help refine models for predicting the properties of halogenated and poly-substituted phenolic compounds.

Table 3: Representative Molecular Descriptors for QSPR Modeling

Descriptor TypeExample DescriptorProperty It Can Help Predict
ConstitutionalMolecular WeightBoiling Point, Density
TopologicalWiener IndexAqueous Solubility
GeometricMolecular Surface AreaBioavailability, Reactivity
Quantum-ChemicalDipole MomentPolarity, Intermolecular Forces
Quantum-ChemicalHOMO/LUMO EnergiesReactivity, pKa

Biomedical and Chemical Applications of 4 Bromo 2,5 Dimethoxy Phenol and Its Analogs

Role as a Key Intermediate in Bioactive Compound Synthesis

4-Bromo-2,5-dimethoxyphenol serves as a pivotal intermediate in the chemical synthesis of complex organic molecules, including those with significant biological activity. Its specific arrangement of functional groups—a phenolic hydroxyl, two methoxy (B1213986) groups, and a bromine atom on an aromatic ring—makes it a versatile building block for constructing elaborate molecular architectures.

Precursor in the Synthesis of Natural Products (e.g., Velutone F)

A notable application of 4-bromo-2,5-dimethoxyphenol is its use as a precursor in the total synthesis of Velutone F, a naturally occurring chalcone (B49325). researchgate.net The synthesis strategy involves the regioselective bromination of 2,5-dimethoxyphenol (B92355) using N-Bromosuccinimide (NBS) to produce 4-bromo-2,5-dimethoxyphenol in high yield. nih.gov This step is crucial as the bromine atom's position is directed by the strong para-orienting effect of the phenolic hydroxyl group. nih.gov The resulting 4-bromo-2,5-dimethoxyphenol then undergoes further reactions to construct the final furan-containing chalcone structure of Velutone F. researchgate.netnih.gov

Building Block for Challenging Chalconoid Scaffolds with Biological Activity

The synthesis of Velutone F highlights the utility of 4-bromo-2,5-dimethoxyphenol as a fundamental building block for creating challenging chalconoid scaffolds. researchgate.netnih.gov Chalcones are a class of compounds known for a wide range of pharmacological activities. researchgate.net The specific substitution pattern of 4-bromo-2,5-dimethoxyphenol allows for controlled and sequential chemical modifications, enabling the assembly of the complex furanochalcone core present in Velutone F. nih.gov This synthetic pathway demonstrates its importance in accessing intricate, biologically active molecules that are otherwise difficult to obtain.

Advanced Metabolomic Profiling and Biotransformation Studies

In the field of metabolomics, 4-bromo-2,5-dimethoxyphenol has been identified and characterized as a product of xenobiotic biotransformation. Its detection provides insights into the metabolic fate of certain psychoactive compounds and reveals species-specific differences in drug metabolism.

Identification and Characterization as a Metabolite of Xenobiotics (e.g., 4-Bromo-2,5-dimethoxyphenethylamine (B3395496), 2C-B)

4-Bromo-2,5-dimethoxyphenol (BDMP) has been identified as a previously unknown metabolite of the psychoactive designer drug 4-bromo-2,5-dimethoxyphenethylamine, commonly known as 2C-B. researchgate.netnih.govfda.gov Its characterization was achieved through studies investigating the in vitro metabolism of 2C-B using hepatocytes. researchgate.netnih.gov The identification of this phenolic metabolite is significant for forensic analysis and for understanding the complete metabolic profile of 2C-B. nih.gov

Comparative Interspecies Metabolism of Related Phenolic Compounds

Metabolic studies of 2C-B have revealed significant interspecies differences, particularly in the formation of 4-bromo-2,5-dimethoxyphenol. researchgate.netnih.gov In a comparative study using hepatocytes from six different species (human, monkey, dog, rabbit, rat, and mouse), the formation of BDMP was observed exclusively in mouse hepatocytes. researchgate.netnih.gov This finding underscores a remarkable species-specific metabolic pathway and highlights the importance of considering interspecies variations when extrapolating metabolic data. Another notable difference was the production of 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE), which was formed by hepatocytes from humans, monkeys, and rabbits, but not from dogs, rats, or mice. researchgate.netnih.gov

Table 1: Interspecies Comparison of 2C-B Metabolite Formation in Hepatocytes

Species 4-Bromo-2,5-dimethoxy-phenol (BDMP) 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE)
Human Not Detected Detected
Monkey Not Detected Detected
Dog Not Detected Not Detected
Rabbit Not Detected Detected
Rat Not Detected Not Detected

Enzymatic Pathways Involved in Demethylation and Oxidative Deamination

The biotransformation of 2C-B into its various metabolites involves several key enzymatic pathways. The primary routes of metabolism are oxidative deamination and O-demethylation. researchgate.netresearchgate.netresearchgate.net Oxidative deamination, likely catalyzed by monoamine oxidase (MAO), leads to an intermediate aldehyde. researchgate.netresearchgate.netnih.gov This aldehyde can be further oxidized to form acidic metabolites like 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) and 4-bromo-2,5-dimethoxybenzoic acid (BDMBA), or reduced to an alcohol metabolite, 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE). researchgate.netnih.govnih.gov

Further metabolism of these products can occur through demethylation. researchgate.netnih.gov It has been proposed that metabolites like 4-bromo-2,5-dimethoxyphenol can be generated via the demethylation of 2C-B, followed by oxidative deamination. researchgate.netnih.gov Studies in rats have also identified metabolites resulting from 2-O-demethylation or 5-O-demethylation, followed by acetylation of the amino group. researchgate.netnih.gov

Table 2: Major Metabolic Pathways and Metabolites of 2C-B

Metabolic Pathway Key Metabolites
Oxidative Deamination 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE)
4-Bromo-2,5-dimethoxyphenylacetic acid (BDMPAA)
4-Bromo-2,5-dimethoxybenzoic acid (BDMBA)
O-Demethylation 2-(2-hydroxy-4-bromo-5-methoxyphenyl)-ethylamine
2-(2-methoxy-4-bromo-5-hydroxyphenyl)-ethylamine
2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE)

Pharmacological Target Modulation Studies

The structural features of this compound, including the presence of a bromine atom and methoxy groups on a phenolic ring, make it an interesting scaffold for the design of biologically active molecules. Researchers have investigated its analogs for their potential to modulate the activity of key enzymes implicated in various physiological and pathological processes.

Enzyme Inhibition Assays: Carbonic Anhydrase and Acetylcholinesterase

Analogs of this compound have been the subject of enzyme inhibition studies, particularly against carbonic anhydrase (CA) and acetylcholinesterase (AChE). Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide and are involved in numerous physiological processes. Acetylcholinesterase is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.

While direct inhibitory data for this compound is not extensively available in the reviewed literature, studies on closely related bromophenol derivatives provide significant insights into their potential as enzyme inhibitors. For instance, a series of novel bromophenols, including derivatives synthesized from (2-bromo-4,5-dimethoxyphenyl)methanol, have demonstrated potent inhibitory activity against human carbonic anhydrase isoforms (hCA I and hCA II) and acetylcholinesterase.

One study reported that newly synthesized bromophenols exhibited Kᵢ values in the nanomolar range against hCA I (6.78±0.68 to 126.07±35.6 nM) and hCA II (4.32±0.23 to 72.25±12.94 nM). The same series of compounds also showed significant inhibition of acetylcholinesterase, with Kᵢ values ranging from 4.60±1.15 to 38.13±5.91 nM.

Table 1: Inhibitory Activity of Selected Bromophenol Analogs Against Carbonic Anhydrase Isoforms

CompoundhCA I Kᵢ (nM)hCA II Kᵢ (nM)
Analog 12.53 ± 0.251.63 ± 0.11
Analog 225.67 ± 4.5815.05 ± 1.07

Data sourced from a study on novel bromophenol derivatives.

Table 2: Inhibitory Activity of Selected Bromophenol Analogs Against Acetylcholinesterase

CompoundAChE Kᵢ (nM)
Analog 16.54 ± 1.03
Analog 224.86 ± 5.30

Data sourced from a study on novel bromophenol derivatives.

These findings underscore the potential of the bromophenol scaffold, including derivatives of this compound, as a source for the development of potent enzyme inhibitors.

Structure-Activity Relationship (SAR) Investigations for Novel Inhibitors

The investigation of various bromophenol derivatives has provided valuable insights into their structure-activity relationships (SAR) as enzyme inhibitors. The potency and selectivity of these compounds are influenced by the nature and position of substituents on the aromatic ring.

For instance, decorating the 2,5-dimethoxyphenethylamine scaffold, a compound class related to this compound, with a lipophilic substituent in the 4'-position generally leads to increased agonist potency at serotonin (B10506) 5-HT2 receptors. nih.gov While this relates to receptor binding rather than enzyme inhibition, it highlights the importance of the 4-position substituent in modulating biological activity.

In the context of enzyme inhibition, studies on a series of 3-phenylcoumarin (B1362560) derivatives, which share the phenolic structural element, have demonstrated that specific substitutions on the phenyl ring are crucial for potent monoamine oxidase B (MAO-B) inhibition. frontiersin.org Although not directly focused on this compound, these studies reinforce the principle that modifications to the phenolic core and its substituents can significantly impact enzyme inhibitory activity. The collective findings from studies on related bromophenols and other phenolic compounds suggest that the bromine atom and the methoxy groups of this compound are likely key determinants of its and its analogs' inhibitory potential.

Applications in Advanced Materials Science

The unique electronic properties of substituted aromatic compounds have led to their exploration in the field of materials science. The this compound scaffold has been identified as a useful building block in the design and synthesis of advanced organic materials with potential applications in electronics.

Design and Synthesis of Molecular Rectifiers and Organic Semiconductors

The concept of a molecular rectifier, a single molecule that functions as a diode, was proposed by Aviram and Ratner in 1974. rug.nl Such molecules typically consist of an electron donor and an electron acceptor component connected by a bridge. The asymmetric structure of these molecules allows for the preferential flow of electrons in one direction.

A derivative of this compound has been utilized as an intermediate in the synthesis of a potential molecular rectifier. iucr.org Specifically, 2-Bromo-5-(4-bromo-2,5-dimethoxyphenyl)cyclohexa-2,5-diene-1,4-dione was synthesized as a precursor to a hemibiquinone (HBQ) derivative. iucr.org The design of this molecule leverages the electron-donating properties of the dimethoxyphenyl group and the electron-accepting nature of the quinone moiety. While the isolated intermediate itself was not predicted to be a molecular diode, its oxidation to the corresponding hemibiquinone would create a potential rectifier. iucr.org

The synthesis of organic semiconductors is another area where derivatives of this compound could find application. Organic semiconductors are π-conjugated systems that form the active layers in a variety of electronic devices. nih.gov The ability to tune the electronic properties of these materials through chemical synthesis is a key advantage. The introduction of bromine atoms and methoxy groups onto an aromatic core, as seen in this compound, can influence the frontier molecular orbital energies and the solid-state packing of the molecules, which are critical parameters for charge transport. While direct synthesis of organic semiconductors from this compound was not detailed in the reviewed literature, its structural motifs are present in more complex molecules designed for such applications.

Future Perspectives and Translational Research Opportunities

Development of Asymmetric Syntheses for Chiral Derivatives

The development of asymmetric syntheses for chiral derivatives of 4-Bromo-2,5-dimethoxy-phenol represents a promising frontier. Substituted phenols are crucial starting materials for the synthesis of more complex molecules, including benzopyran derivatives. wisdomlib.org The inherent chirality in many biologically active molecules underscores the importance of developing methods for the enantioselective synthesis of this compound derivatives.

Future research could focus on several strategies to introduce chirality:

Organocatalytic Dearomatization: Recent advancements in organocatalysis have enabled the asymmetric dearomatization of phenols to create chiral cyclohexadienones. This approach could be applied to this compound to generate chiral building blocks with multiple stereocenters.

Chiral Ligand-Mediated Reactions: The phenolic hydroxyl group can be utilized to coordinate with metal catalysts bearing chiral ligands. Such complexes could direct stereoselective transformations at various positions on the aromatic ring or on substituents. Phenolic-based chiral polymers have already demonstrated their utility as heterogeneous catalysts in enantioselective reactions, achieving high catalytic activity and excellent enantioselectivities. researchgate.net

Kinetic Resolution: Catalytic kinetic resolution of racemic helical polycyclic phenols has been demonstrated, suggesting that similar strategies could be developed for derivatives of this compound that possess axial or planar chirality. nih.gov

These approaches would not only provide access to a library of novel chiral compounds but also pave the way for investigating their stereospecific interactions with biological targets.

Exploration of Catalytic Applications

The exploration of this compound and its derivatives in catalysis is an area ripe for investigation. While direct catalytic applications of this specific compound are not yet reported, the structural motifs present suggest several possibilities. Substituted phenols are known to be precursors for ligands in catalysis. wisdomlib.org

Potential catalytic applications could include:

Ligand Synthesis for Transition Metal Catalysis: The phenolic hydroxyl and methoxy (B1213986) groups can act as coordination sites for transition metals. Modification of the phenol (B47542) with additional functional groups could lead to the synthesis of novel chiral and achiral ligands for a variety of catalytic transformations, including cross-coupling reactions and asymmetric hydrogenations.

Organocatalysis: Derivatives of this compound could be designed to act as organocatalysts. For instance, the introduction of acidic or basic moieties could enable the catalysis of reactions such as aldol or Michael additions. The synthesis of chiral polymer catalysts from phenolic derivatives has been shown to be effective in asymmetric reactions. researchgate.net

Photoredox Catalysis: Bromophenols are important synthetic intermediates and can be synthesized using visible-light photoredox catalysis. nih.gov It is conceivable that derivatives of this compound could be designed to participate in or even catalyze photoredox reactions.

Research in this area would involve the synthesis of novel derivatives and the evaluation of their catalytic activity in a range of organic reactions.

Integration into Chemoinformatic and Drug Discovery Platforms

The this compound scaffold holds potential for integration into chemoinformatic and drug discovery platforms. Substituted phenols and their derivatives are prevalent in pharmaceuticals and other functional materials. nih.govoregonstate.edu The related compound, 4-Bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), is known to interact with serotonin (B10506) receptors. mdma.ch This suggests that derivatives of the phenol itself could be of interest as modulators of these and other biological targets.

Future directions in this area include:

Scaffold-Based Virtual Screening: The this compound core can be used as a scaffold in virtual screening campaigns to identify new bioactive compounds. By searching large chemical databases for molecules containing this scaffold, researchers can identify potential drug candidates for a variety of targets.

Pharmacophore Modeling: A pharmacophore model can be developed based on the structural features of this compound and its known active analogues. This model can then be used to screen for new molecules with similar steric and electronic properties that are likely to exhibit similar biological activity.

Computational Analysis of Derivatives: Density Functional Theory (DFT) calculations and other computational methods can be employed to predict the physicochemical properties and potential biological activity of novel derivatives of this compound. jchr.org This in silico analysis can guide the synthesis of the most promising compounds for further experimental evaluation.

The table below summarizes key computational parameters that could be explored for this compound derivatives in drug discovery platforms.

ParameterDescriptionRelevance in Drug Discovery
Molecular Weight The sum of the atomic weights of all atoms in a molecule.Influences absorption, distribution, metabolism, and excretion (ADME) properties.
LogP The logarithm of the partition coefficient between octanol and water, a measure of lipophilicity.Affects membrane permeability and solubility.
Hydrogen Bond Donors The number of hydrogen atoms attached to electronegative atoms (e.g., O, N).Crucial for molecular recognition and binding to biological targets.
Hydrogen Bond Acceptors The number of electronegative atoms (e.g., O, N) with lone pairs.Important for interactions with biological macromolecules.
Topological Polar Surface Area (TPSA) The sum of the surfaces of polar atoms in a molecule.Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Advanced Mechanistic Studies of Biological Interactions

Advanced mechanistic studies are crucial to understanding the biological interactions of this compound. It has been identified as a metabolite of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a compound known to have psychoactive effects. nih.gov The structurally related 4-substituted 1-(2,5-dimethoxyphenyl)-2-aminopropanes have been shown to possess significant affinity for serotonin receptors. mdma.ch

Future research should aim to:

Identify Specific Biological Targets: In vitro and in vivo studies are needed to identify the specific molecular targets of this compound. Given the activity of its amine analogue, serotonin and dopamine receptors are logical starting points for investigation. nih.gov

Elucidate Mechanism of Action: Once targets are identified, detailed mechanistic studies can be conducted to understand how the compound interacts with these targets to produce a biological effect. This could involve techniques such as X-ray crystallography to determine the binding mode or functional assays to measure downstream signaling events.

Investigate Metabolic Pathways: While it is known to be a metabolite of 2C-B, further studies are needed to fully characterize the metabolic fate of this compound itself. researchgate.net Understanding its metabolism is essential for predicting its pharmacokinetic profile and potential for drug-drug interactions.

The following table outlines potential research approaches for elucidating the biological interactions of this compound.

Research ApproachObjectivePotential Findings
Receptor Binding Assays To determine the affinity of the compound for a panel of neurotransmitter receptors.Identification of primary binding targets (e.g., serotonin, dopamine receptors).
Functional Assays To measure the effect of the compound on the activity of its target receptors (e.g., agonist, antagonist, or allosteric modulator).Understanding of the compound's pharmacological action at the molecular level.
In Vivo Microdialysis To measure changes in neurotransmitter levels in specific brain regions following administration of the compound.Insight into the compound's effects on neurotransmitter systems in a living organism.
Metabolite Profiling To identify and quantify the metabolites of the compound in various biological matrices (e.g., plasma, urine, liver microsomes).Characterization of the metabolic pathways and potential for active metabolites.

Expanding the Scope of Material Science Applications

The unique chemical structure of this compound also suggests its potential for applications in material science. Substituted phenols are versatile building blocks for the synthesis of polymers and functional materials. wikipedia.org The presence of a bromine atom and a hydroxyl group offers multiple avenues for polymerization and functionalization.

Future research in material science could explore:

Synthesis of Functional Polymers: The phenolic hydroxyl group can be used as a site for polymerization, for example, through oxidative coupling or by reaction with formaldehyde to form phenolic resins. The bromine atom can be used for post-polymerization modification via reactions such as Suzuki or Sonogashira coupling, allowing for the introduction of a wide range of functional groups. The synthesis of polymers from brominated benzoxazine monomers has been shown to yield materials with good thermal stability and flame retardance. researchgate.net

Development of Molecularly Imprinted Polymers (MIPs): Following the successful synthesis of MIPs for the related compound 2C-B, a similar approach could be used to create polymers that selectively bind to this compound. These materials could have applications in chemical sensing, separation, and drug delivery.

Formation of Advanced Materials: The ability of phenols to form hydrogen bonds and participate in π-stacking interactions can be exploited in the design of self-assembling materials, liquid crystals, and organic electronic devices. The specific substitution pattern of this compound could lead to materials with unique optical or electronic properties.

The table below highlights potential material science applications and the key properties of this compound that could be exploited.

Application AreaKey Property of this compoundPotential Outcome
Flame Retardant Polymers Presence of bromine atomEnhanced char yield and thermal degradation temperatures in resulting polymers. researchgate.net
Chemical Sensors Specific molecular structure and functional groupsDevelopment of selective molecularly imprinted polymers for detection and quantification.
Functional Coatings and Adhesives Reactivity of the phenolic hydroxyl groupFormation of cross-linked phenolic resins with tailored properties.
Organic Electronics Aromatic core and potential for π-π stackingDevelopment of novel organic semiconductors or components for optoelectronic devices.

Q & A

Basic Research Question

  • Liquid chromatography-tandem MS (LC-MS/MS) : Optimized mobile phases (e.g., ammonium formate/acetonitrile) and MRM transitions improve sensitivity .
  • Solid-phase extraction (SPE) : Prior sample cleanup using C18 cartridges reduces matrix interference .
  • Quantitative validation : Calibration curves with deuterated internal standards account for ionization variability .

How is the crystal structure of this compound determined, and what insights does it provide?

Advanced Research Question
Single-crystal X-ray diffraction reveals bond angles, dihedral angles, and packing interactions. Key steps:

  • Crystallization : Slow evaporation from ethanol/water mixtures yields suitable crystals.
  • Data collection : Synchrotron radiation or Mo-Kα sources provide high-resolution diffraction data.
  • Computational modeling : Density functional theory (DFT) validates experimental geometries and electronic properties .

What factors influence the stability of this compound under varying pH and temperature conditions?

Basic Research Question

  • Forced degradation studies : Expose the compound to acidic/basic hydrolysis (e.g., 0.1M HCl/NaOH) and thermal stress (40–80°C).
  • HPLC-UV monitoring : Track degradation products (e.g., dehalogenated or demethylated species) using reverse-phase C18 columns .
  • Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life .

How can isotopic labeling (e.g., ¹³C, ²H) be applied to trace the metabolic fate of this compound?

Advanced Research Question

  • Synthetic incorporation : Introduce isotopes during bromination or methoxylation steps using labeled precursors (e.g., ¹³C-methanol).
  • Mass spectrometry tracing : Monitor isotopic enrichment in metabolites via shifts in m/z ratios .
  • In vivo imaging : PET/CT with ¹¹C-labeled analogs visualizes biodistribution in animal models .

What in vitro models are used to assess the cytotoxic potential of this compound?

Basic Research Question

  • Cell viability assays : MTT or resazurin reduction tests in hepatic (HepG2) or neuronal (SH-SY5Y) cell lines.
  • Oxidative stress markers : Measure glutathione depletion or ROS production via fluorescent probes (e.g., DCFH-DA) .
  • Enzyme inhibition : Evaluate cytochrome P450 (CYP3A4) activity using luminescent substrates .

Notes

  • References : Ensure citations align with methodologies (e.g., metabolic studies from , receptor binding from ).
  • Data Integrity : Cross-validate results using orthogonal techniques (e.g., NMR + MS for structural confirmation).
  • Safety : Handle brominated compounds under fume hoods due to potential toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.